molecular formula C19H12FN3O3S B3015162 5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole CAS No. 1171211-97-4

5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B3015162
CAS RN: 1171211-97-4
M. Wt: 381.38
InChI Key: DYFCHTSWPOKIEB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources .

Scientific Research Applications

Corrosion Inhibition

  • 1,3,4-Oxadiazole derivatives, including compounds structurally related to the specified chemical, have been studied for their corrosion inhibition properties. For instance, Ammal, Prajila, and Joseph (2018) investigated the corrosion inhibition ability of three 1,3,4-oxadiazole derivatives towards mild steel in sulfuric acid, using various methods including gravimetric, electrochemical, SEM, and computational studies. These compounds showed effective corrosion inhibition, which was evidenced by an increase in charge transfer resistance and confirmed by SEM micrographs (Ammal, Prajila, & Joseph, 2018).

Antitumor Properties

  • Hutchinson et al. (2001) synthesized a series of fluorinated 2-(4-aminophenyl)benzothiazoles, including compounds structurally similar to the specified chemical. These compounds exhibited potent cytotoxic activity in vitro against certain human breast cancer cell lines, but were inactive against other cancer and non-malignant cell lines. This study highlighted the potential of these compounds as antitumor agents (Hutchinson et al., 2001).

Antifungal and Antimicrobial Activity

  • Nimbalkar et al. (2016) synthesized a series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione derivatives and evaluated their antifungal activity against various human pathogenic fungal strains. Some compounds showed promising antifungal activity, and molecular docking studies suggested their potential as antifungal agents (Nimbalkar et al., 2016).

Antioxidant Properties

  • A study by Kerimov et al. (2012) focused on synthesizing 2-amino-1,3,4-oxadiazoles and 5-aryl-1,3,4-oxadiazoles carrying a benzimidazole moiety. These compounds were evaluated for their antioxidant properties, with some showing significant activity in inhibiting lipid peroxidation and scavenging DPPH radicals. This study highlights the potential of 1,3,4-oxadiazole derivatives as antioxidants (Kerimov et al., 2012).

Nematocidal Activity

  • Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and evaluated their nematocidal activities. Some compounds showed promising activity against Bursaphelenchus xylophilus, a nematode species, suggesting their potential as lead compounds for nematicide development (Liu et al., 2022).

Anticancer Activity

  • A study by Vaidya et al. (2020) on 1,2,4-oxadiazole derivatives, including compounds similar to the specified chemical, conducted a 3D QSAR study and evaluated their anticancer activity against different cancer cell lines. Some compounds showed potent activity, highlighting their potential as anticancer drugs (Vaidya et al., 2020).

Mechanism of Action

The mechanism of action for this compound is not provided in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Future Directions

The future directions or potential applications for this compound are not specified in the available resources .

properties

IUPAC Name

5-[[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O3S/c20-13-4-1-11(2-5-13)19-22-17(26-23-19)8-18-21-14(9-27-18)12-3-6-15-16(7-12)25-10-24-15/h1-7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFCHTSWPOKIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)CC4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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